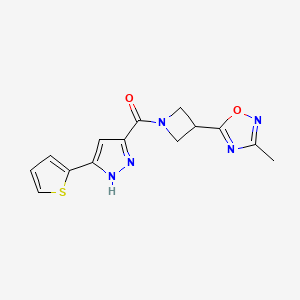

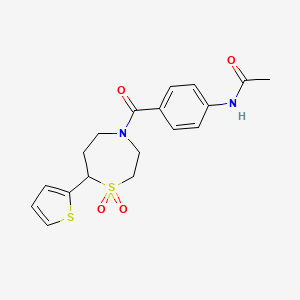

![molecular formula C9H9ClN4S B2669277 5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline CAS No. 733030-65-4](/img/structure/B2669277.png)

5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline” is a chemical compound that contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This compound is part of a class of compounds that have shown significant antibacterial activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline”, involves various chemical reactions . The IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm−1 .Molecular Structure Analysis

The molecular structure of “5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline” is characterized by the presence of a 1,2,4-triazole ring . The 1H-NMR spectrum of similar compounds has shown two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications

Photochemical Decomposition and Environmental Impact

The study of sulfamethoxazole, a compound sharing similarities in its sulfanyl aniline structure, revealed its photolability and the formation of various photoproducts, including aniline derivatives. This research sheds light on the environmental fate and degradation pathways of such compounds, which can be crucial for understanding their environmental impact and for designing more eco-friendly alternatives (Wei Zhou, D. Moore, 1994).

Synthesis and Chemical Properties

Research into novel synthesis methods for derivatives of sulfanyl aniline compounds has provided insights into their chemical properties and potential applications. For instance, the creation of conformationally constrained, masked cysteines via sulfanyl substitutions represents a significant advancement in the field of organic chemistry, opening new avenues for drug development and materials science (F. Clerici, M. L. Gelmi, D. Pocar, 1999).

Interactions and Coordination Compounds

The design of ligands based on 1,3,5-triazine structures, including those with sulfanyl aniline components, to favor anion–π and/or lone pair–π interactions has significant implications for the development of coordination compounds. This research is pivotal for advancing supramolecular chemistry and could lead to novel materials with specific electronic and structural properties (J. Costa et al., 2010).

Biodegradation and Bioremediation

Studies on the biodegradation pathways of chloroaniline-based compounds have highlighted the potential for using microorganisms to remediate environments contaminated with these chemicals. This research is critical for environmental science, offering strategies to tackle pollution by such persistent organic pollutants (E. Kuhn, J. Suflita, 1989).

Antibacterial Properties and Surface Activity

The synthesis of 1,2,4-triazole derivatives and their evaluation for antibacterial properties and surface activity demonstrate the biomedical applications of sulfanyl aniline compounds. Such research contributes to the development of new antimicrobial agents and surface-active substances, addressing ongoing challenges in medicine and materials science (R. El-Sayed, 2006).

properties

IUPAC Name |

5-chloro-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4S/c1-14-5-12-13-9(14)15-8-3-2-6(10)4-7(8)11/h2-5H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIABKKRMMFJMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SC2=C(C=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

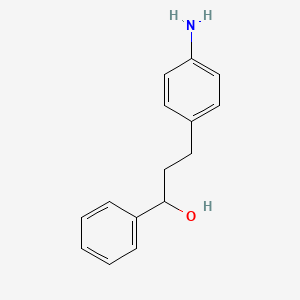

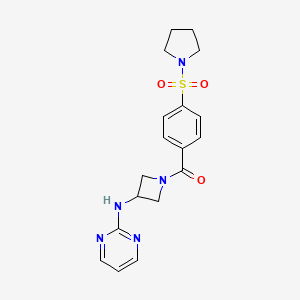

![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2669195.png)

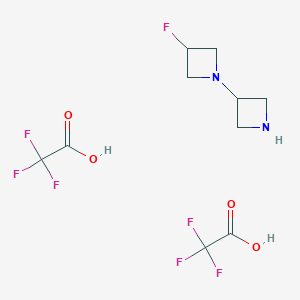

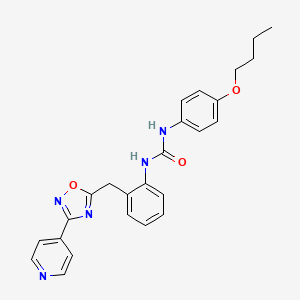

![N-(3-chloro-4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2669202.png)

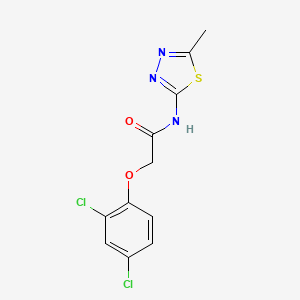

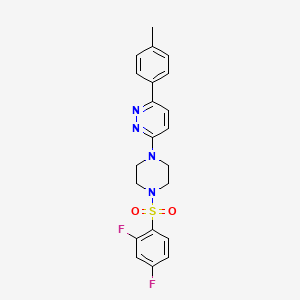

![1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2669208.png)

![2-[4-(2-pyridinyl)piperazino]-N-{4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl}acetamide](/img/structure/B2669209.png)